molecular formula C14H12N2O3S B4304862 5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B4304862
M. Wt: 288.32 g/mol
InChI Key: KNDWWUFSFAEPFH-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological targets make it a valuable tool for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-(3,5-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Uniqueness

5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both 3,5-dimethoxyphenyl and 2-thienyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-17-10-6-9(7-11(8-10)18-2)14-15-13(16-19-14)12-4-3-5-20-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWWUFSFAEPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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